Cas no 69299-50-9 (1,1'-Biphenyl, 2,5-dimethyl-4'-nitro-)

1,1'-Biphenyl, 2,5-dimethyl-4'-nitro- structure
69299-50-9 structure
Product Name:1,1'-Biphenyl, 2,5-dimethyl-4'-nitro-
CAS No:69299-50-9
MF:C14H13NO2
MW:227.258523702621
CID:391949
PubChem ID:614855
Update Time:2025-04-19

1,1'-Biphenyl, 2,5-dimethyl-4'-nitro- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 2,5-dimethyl-4'-nitro-
    • 1,4-dimethyl-2-(4-nitrophenyl)benzene
    • 2,5-Dimethyl-4'-nitro-1,1'-biphenyl
    • 4-Nitro-2',5'-dimethylbiphenyl
    • 2,5-Dimethyl-4'-nitro-1,1'-biphenyl #
    • DTXSID40346772
    • 2,5-dimethyl-4'-nitrobiphenyl
    • RHLFUEGPBSAOAW-UHFFFAOYSA-N
    • 69299-50-9
    • Inchi: 1S/C14H13NO2/c1-10-3-4-11(2)14(9-10)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3
    • InChI Key: RHLFUEGPBSAOAW-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C1C=C(C)C=CC=1C)=O

Computed Properties

  • Exact Mass: 227.09469
  • Monoisotopic Mass: 227.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 43.14
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